molecular formula C28H23N3O2S B2455300 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922938-50-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2455300
CAS No.: 922938-50-9
M. Wt: 465.57
InChI Key: OZGOAPITSQOXOL-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which is then further reacted with phenoxy and pyridin-2-ylmethyl groups to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. As a VEGFR-2 kinase inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and angiogenesis . This inhibition leads to reduced tumor growth and metastasis.

Comparison with Similar Compounds

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-16-24-26(17-20(19)2)34-28(30-24)31(18-21-10-8-9-15-29-21)27(32)23-13-6-7-14-25(23)33-22-11-4-3-5-12-22/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGOAPITSQOXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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